LogP Hydrophobicity – 2-(Stearoyloxy)ethylammonium Acetate vs. Stearoyl Ethanolamine
The calculated LogP of 2-(stearoyloxy)ethylammonium acetate is 7.22, as determined by a proprietary SIELC algorithm [1]. In comparison, the structurally related N-stearoylethanolamine (stearoyl-EA, CAS 111-57-9), an amide-linked analog lacking the ester ammonium acetate group, has a reported LogP of approximately 6.5 . The ~0.7 Log unit difference indicates that 2-(stearoyloxy)ethylammonium acetate is more hydrophobic, which may confer stronger membrane interaction and substantivity in lipid-based formulations.
| Evidence Dimension | LogP (n-octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 7.22 (calculated, SIELC algorithm) |
| Comparator Or Baseline | N-Stearoylethanolamine (CAS 111-57-9) LogP ≈ 6.5 (reported) |
| Quantified Difference | ΔLogP ≈ 0.72 units (target more hydrophobic) |
| Conditions | Computational prediction; experimental validation pending |
Why This Matters
Higher LogP influences partitioning into lipid phases, directly affecting emulsification efficiency and drug delivery vector design.
- [1] SIELC. 2-(Stearoyloxy)ethylammonium acetate – Compound Information. LogP = 7.22. 2018. View Source
